molecular formula C8H8F2O B1302725 2-(3,4-Difluorophenyl)ethanol CAS No. 286440-92-4

2-(3,4-Difluorophenyl)ethanol

Cat. No. B1302725
M. Wt: 158.14 g/mol
InChI Key: LQIZHIYYOQHWNF-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)ethanol is a chemical compound with the molecular formula C8H8F2O . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(3,4-Difluorophenyl)ethanol consists of a two-carbon chain (ethanol) attached to a phenyl ring, which has two fluorine atoms at the 3rd and 4th positions .


Physical And Chemical Properties Analysis

2-(3,4-Difluorophenyl)ethanol is a liquid at room temperature . It has a molecular weight of 158.15 .

Scientific Research Applications

Enzymatic Synthesis of Chiral Intermediates

2-(3,4-Difluorophenyl)ethanol is an important chiral intermediate in various pharmaceutical syntheses. Guo et al. (2017) developed an enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate for Ticagrelor, an acute coronary syndrome treatment. This process involved ketoreductase (KRED) KR-01, transforming 2-chloro-1-(3,4-difluorophenyl)ethanone into the chiral alcohol with high conversion and enantiomeric excess. The process is environmentally friendly and has high productivity, making it useful for industrial applications (Guo et al., 2017).

Engineering Alcohol Dehydrogenase for Improved Activity

Ye et al. (2023) focused on enhancing the activity and substrate tolerance of an alcohol dehydrogenase (LkADH) for producing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, another precursor of ticagrelor. By employing a semi-rational strategy called "aromatic residue scanning," they introduced mutations to increase the enzyme's efficiency significantly. The best variant identified could completely reduce a high concentration of the substrate in a short period with excellent enantiomeric excess, demonstrating a promising strategy for modifying alcohol dehydrogenase for biocatalysis (Ye et al., 2023).

Kinetics Study in Oxidation Reactions

Nie et al. (2014) investigated the kinetics of oxidation of 1-(3,4-Dimethoxyphenyl)ethanol, a lignin model compound, with chlorine dioxide under simulated bleaching conditions. This study provided insights into the chlorination and oxidation reactions and established a second-order rate equation for the process. The findings have implications for addressing environmental pollution in elemental chlorine-free bleaching of pulp (Nie et al., 2014).

Safety And Hazards

Safety information for 2-(3,4-Difluorophenyl)ethanol indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(3,4-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIZHIYYOQHWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374274
Record name 2-(3,4-difluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)ethanol

CAS RN

286440-92-4
Record name 2-(3,4-difluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-difluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of borane dimethyl sulfide (2M in THF, 18.30 mL) was added cautiously to a solution of 2-(3,4-difluorophenyl)acetic acid (2.1 g) in THF (20 mL) at 0° C. The resulting mixture was allowed to warm to RT and stirred for 1 h. The reaction was cooled in an ice bath and methanol (5 mL) was added dropwise. The reaction was stirred until bubbling ceased and the solvent evaporated in vacuo. Purification was by silica gel chromatography eluting with isohexane to 4:1 isohexane:ethyl acetate. The fractions containing product were combined and evaporated in vacuo to give the subtitled compound as a clear oil. Yield 1.92 g.
Quantity
18.3 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
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reactant
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Quantity
20 mL
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solvent
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Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

NaBH4 (1.46 g, 0.038 mol) was added at 0° C. to a solution (3,4-difluoro-phenyl)-acetaldehyde (5.5 g 0.35 mol, from step (ii) above) in 90 ml ethanol and stirred at RT overnight. The solvent was evaporated under reduced pressure and the residue was partitioned between 50 ml of 1 N HCl and 50 ml of diethylether. Organic layer was washed with water, dried over sodium sulfate and solvent evaporated under reduced pressure to give (5.5 g) of the sub-title compound as a liquid. This was directly taken for next step without further purification.
Name
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
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Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Into a 1 liter three-necked flask equipped with a stirrer, 33.29 g (213 mmol) of (3,4-difluorophenyl) acetaldehyde and 426 ml of ethanol were charged, to which 8.85 g (234 mmol) of sodium borohydride were added, and the mixture was stirred overnight. Ethanol was distilled off, and 1N hydrochloric acid and ether were added. An organic layer and an aqueous layer were separated, the aqueous layer was extracted with ether, the extract combined with the organic layer was dried over anhydrous magnesium sulfate. The desiccating agent was filtered off, the solvent was distilled off and condensed, the concentrate was purified by vacuum distillation to obtain 17.59 g (52%, bp 110-121° C./16-22 Torr.) of the title compound as oily product.
Quantity
33.29 g
Type
reactant
Reaction Step One
Quantity
8.85 g
Type
reactant
Reaction Step One
Quantity
426 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Difluorophenyl)ethanol
Reactant of Route 2
2-(3,4-Difluorophenyl)ethanol
Reactant of Route 3
2-(3,4-Difluorophenyl)ethanol
Reactant of Route 4
2-(3,4-Difluorophenyl)ethanol
Reactant of Route 5
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Reactant of Route 6
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2-(3,4-Difluorophenyl)ethanol

Citations

For This Compound
4
Citations
A Vakalopoulos, F Wunder, IV Hartung… - Journal of Medicinal …, 2023 - ACS Publications
Herein, we describe the identification, chemical optimization, and preclinical characterization of novel soluble guanylate cyclase (sGC) stimulators. Given the very broad therapeutic …
Number of citations: 2 pubs.acs.org
BN Naidu, M Patel, B McAuliffe, B Ding… - Journal of Medicinal …, 2022 - ACS Publications
Allosteric HIV-1 integrase inhibitors (ALLINIs) have garnered special interest because of their novel mechanism of action: they inhibit HIV-1 replication by promoting aberrant integrase …
Number of citations: 10 pubs.acs.org
EG Tse, SD Houston, CM Williams… - Journal of Medicinal …, 2020 - ACS Publications
The replacement of one chemical motif with another that is broadly similar is a common method in medicinal chemistry to modulate the physical and biological properties of a molecule (…
Number of citations: 62 pubs.acs.org
LR Mills - 2020 - search.proquest.com
This thesis describes new methods for C–O and C–C functionalization in the contexts of cyclopropanol and homoenolate chemistry, transnitrilation, and Ni catalysis. These strategies …
Number of citations: 2 search.proquest.com

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